2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide
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Overview
Description
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclopentyl group, and a fluorobenzamide moiety. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperidine derivative is then further reacted with a chlorinated benzamide derivative to introduce the 2-chloro and 6-fluoro substituents .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzamide moiety, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Scientific Research Applications
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperidine ring structure and are known for their wide range of biological activities.
Fluorobenzamide derivatives: These compounds contain the fluorobenzamide moiety and are studied for their unique chemical and biological properties.
Cyclopentyl derivatives: Compounds with a cyclopentyl group are often used in the development of pharmaceuticals and agrochemicals due to their stability and reactivity.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O/c19-15-6-3-7-16(20)17(15)18(23)21-12-13-8-10-22(11-9-13)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQIRSYGYFJPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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